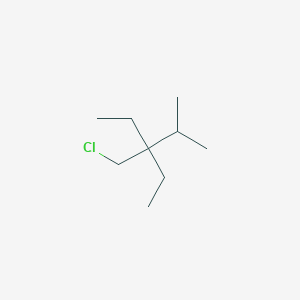
3-(Chloromethyl)-3-ethyl-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-ethyl-2-methylpentane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a pentane backbone with additional ethyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethyl-2-methylpentane can be achieved through several methods. One common approach involves the chloromethylation of 3-ethyl-2-methylpentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced via electrophilic substitution.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-ethyl-2-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Alcohols, amines, thioethers
Oxidation: Alcohols, carboxylic acids
Reduction: Hydrocarbons
Applications De Recherche Scientifique
3-(Chloromethyl)-3-ethyl-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-ethyl-2-methylpentane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in various substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound’s reactivity is driven by the electrophilic carbon center.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)pentane: Lacks the additional ethyl and methyl substituents, making it less sterically hindered.
3-(Chloromethyl)-3-methylpentane: Similar structure but without the ethyl group, affecting its reactivity and steric properties.
3-(Chloromethyl)-3-ethylhexane: Contains an additional carbon in the backbone, altering its physical and chemical properties.
Uniqueness
3-(Chloromethyl)-3-ethyl-2-methylpentane is unique due to its specific combination of substituents, which influence its steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-ethyl-2-methylpentane |
InChI |
InChI=1S/C9H19Cl/c1-5-9(6-2,7-10)8(3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
IUZPSJRHPCNYII-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CCl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



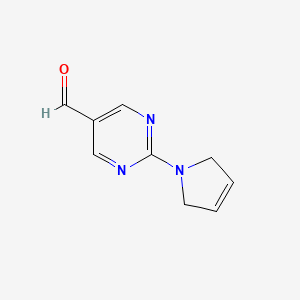
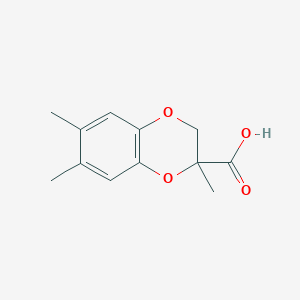
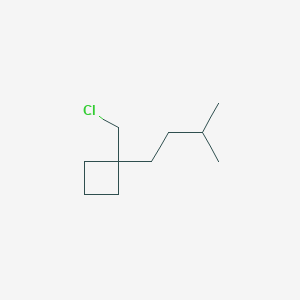
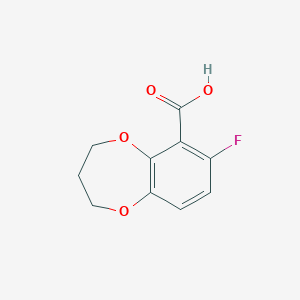
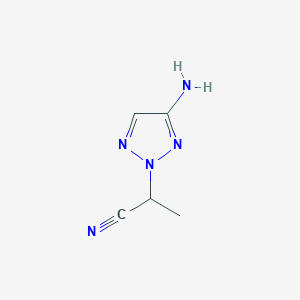
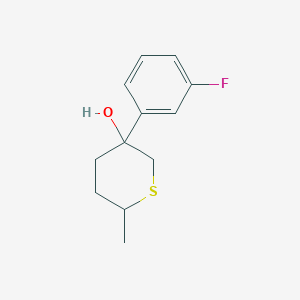
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13174173.png)
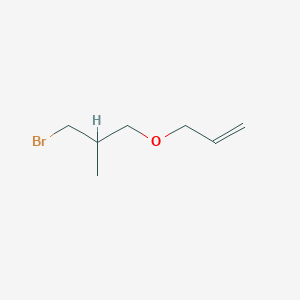
![3-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13174179.png)

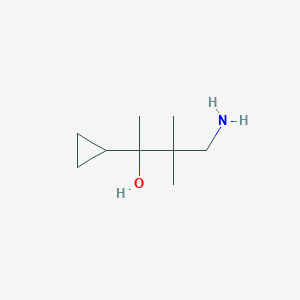
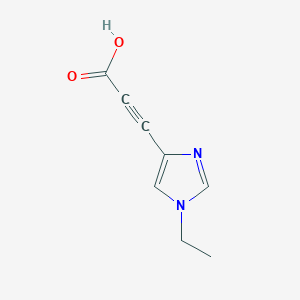
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
